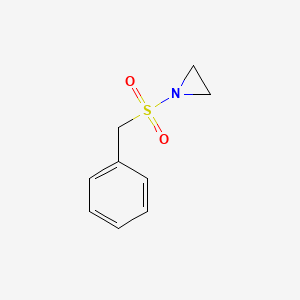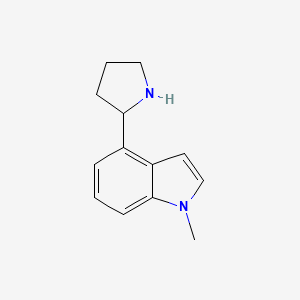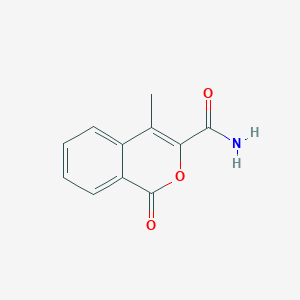
Ethyl 4-(thiophen-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(thiophen-3-yl)butanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(thiophen-3-yl)butanoate typically involves the esterification of 4-(thiophen-3-yl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(thiophen-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(thiophen-3-yl)butanol.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-(thiophen-3-yl)butanoate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, thiophene derivatives are known for their pharmacological properties. This compound can be used as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: This compound is also utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in advanced materials for electronic devices.
Wirkmechanismus
The mechanism of action of ethyl 4-(thiophen-3-yl)butanoate in biological systems involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active thiophene-containing moiety, which can then interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring attached at the 2-position.
Methyl 4-(thiophen-3-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring and the length of its carbon chain. These structural features influence its reactivity and the types of interactions it can engage in, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
26420-07-5 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
ethyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H14O2S/c1-2-12-10(11)5-3-4-9-6-7-13-8-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
QBTYPRSJJIFNHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



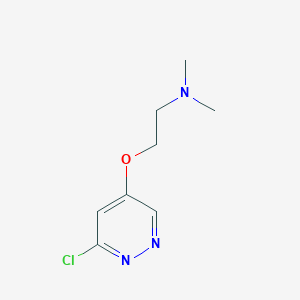
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
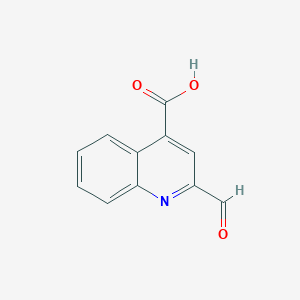
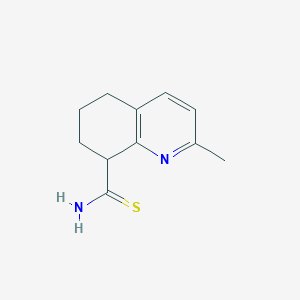
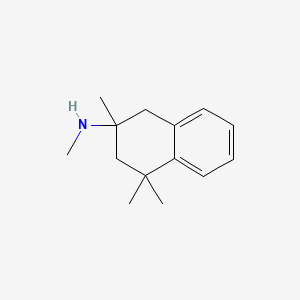
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

